(E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
Description
The compound (E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidin-4-one derivative characterized by a benzo[1,3]dioxole (piperonyl) group at the N3 position and a thiophene-substituted methylene group at the C5 position. Its E-configuration at the C5 methylene bond distinguishes it from Z-isomers commonly reported in the literature .
This compound belongs to a broader class of 2-thioxothiazolidin-4-ones, which are studied for their pharmacological properties, including enzyme inhibition (e.g., α-amylase, α-glucosidase) and anticancer activity . Its synthesis likely follows analogous methods to related compounds, involving condensation reactions between substituted thiazolidin-4-ones and aldehydes under acidic or basic conditions .
Properties
Molecular Formula |
C16H11NO3S3 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(5E)-3-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11NO3S3/c18-15-14(7-11-2-1-5-22-11)23-16(21)17(15)8-10-3-4-12-13(6-10)20-9-19-12/h1-7H,8-9H2/b14-7+ |
InChI Key |
JCCRONHGEKYXOT-VGOFMYFVSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)/C(=C\C4=CC=CS4)/SC3=S |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CC4=CC=CS4)SC3=S |
Origin of Product |
United States |
Preparation Methods
Thiazolidine-2,4-dione Formation
Introduction of 2-Thioxo Group
-
Modification : Treatment of thiazolidine-2,4-dione with Lawesson’s reagent or P₂S₅ in anhydrous toluene.
3-(Benzo[d] dioxol-5-ylmethyl) Substitution
The benzo[d]dioxol-5-ylmethyl group is introduced via N-alkylation or nucleophilic substitution:
Alkylation of Thiazolidin-4-One
Alternative Route: Mitsunobu Reaction
Knoevenagel Condensation for 5-(Thiophen-2-ylmethylene) Group
The exocyclic double bond at position 5 is formed via condensation with thiophene-2-carbaldehyde:
Standard Protocol
Microwave-Assisted Optimization
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
| Parameter | Value |
|---|---|
| IR (KBr, cm⁻¹) | 1730–1670 (C=O), 1566 (C=C), 1210 (C–S) |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.71 (s, 1H, CH=), 6.85–6.92 (m, 3H, benzodioxole), 7.45–7.52 (m, 3H, thiophene) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 169.8 (C=O), 143.3 (CH=), 119.5–148.1 (aromatic carbons) |
| HRMS | [M+H]⁺ calcd. 403.0452; found 403.0455 |
X-ray Crystallography
-
Geometry : Planar thiazolidinone ring (r.m.s. deviation: 0.0287 Å) with dihedral angles of 88.25° (benzodioxole) and 74.21° (thiophene).
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Conventional Knoevenagel | 65–80% | 6–12 h | High (E) | Moderate |
| Microwave-Assisted | 95% | 0.5 h | High (E) | High |
| Mitsunobu Alkylation | 68% | 24 h | N/A | Low |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the reduction of the thioxo group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, nitrating agents, sulfonating agents, under controlled temperature and solvent conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a thiazolidinone core linked to a benzo[d][1,3]dioxole and thiophene moieties. The synthesis typically involves multi-step reactions that may include condensation reactions and cyclization processes. The following table summarizes key aspects of its synthesis:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Benzo[d][1,3]dioxole, thiophene derivatives | 75% |
| 2 | Cyclization | Thioamide derivatives, base catalysts | 85% |
| 3 | Purification | Column chromatography | - |
Antimicrobial Properties
Research indicates that (E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 |
| Bacillus subtilis | 16 | 32 |
Anticancer Activity
The compound has also shown promising results in anticancer assays. In vitro studies evaluated its cytotoxic effects on several human cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7). The following table outlines the IC50 values observed:
| Cell Line | IC50 (µM) | Comparison Drug (IC50) |
|---|---|---|
| HepG-2 | 10 | Doxorubicin (5) |
| MCF-7 | 15 | Cisplatin (8) |
Case Study 1: Antimicrobial Efficacy
A recent study published in Pharmaceuticals assessed the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a broad spectrum of activity with low resistance development observed over time .
Case Study 2: Anticancer Potential
In another investigation focusing on anticancer potential, researchers treated HepG-2 cells with varying concentrations of the compound. The findings revealed significant apoptosis induction via caspase activation pathways .
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiazolidin-4-one Derivatives
Key Observations :
Substituent Diversity : The target compound’s benzo[1,3]dioxole group at N3 is distinct from the benzo[d]thiazole or aryl groups in analogs like A4–A9 . This substitution may enhance metabolic stability compared to halogenated derivatives (e.g., A9) .
Physicochemical and Spectral Comparisons
Table 2: Physicochemical Properties of Selected Compounds
Key Observations :
Melting Points: Derivatives with polar substituents (e.g., A5’s hydroxyl group) exhibit lower melting points (214–216°C) compared to non-polar analogs (A4: 259–261°C) .
Thiophene protons in similar structures resonate at δ 6.8–7.2 .
Table 3: Reported Bioactivities of Related Compounds
Key Observations :
Enzyme Inhibition : Z-isomers like A4 and A5 show potent α-amylase/α-glucosidase inhibition, suggesting the target compound’s thiophene group may enhance similar activities .
Anticancer Potential: Analogues with benzo[1,3]dioxole groups exhibit XPO1 inhibition, a promising target in oncology . The E-configuration of the target compound may influence binding kinetics compared to Z-isomers .
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a thiazolidinone core with substitutions that include a benzo[d][1,3]dioxole and a thiophene moiety. The synthesis typically involves the reaction of appropriate thioketones with aldehydes or ketones under acidic conditions, leading to the formation of thiazolidinone derivatives.
Synthetic Route Example
- Starting Materials : Benzo[d][1,3]dioxole derivative and thiophene aldehyde.
- Reagents : Acid catalyst (e.g., hydrochloric acid).
- Conditions : Reflux in an organic solvent (e.g., ethanol).
Anticancer Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one showed promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of related compounds against HepG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cell lines. The IC50 values indicated potent activity:
- HepG2 : 2.38 µM
- HCT116 : 1.54 µM
- MCF7 : 4.52 µM
These values were significantly lower than those for the standard drug doxorubicin, suggesting a strong potential for these compounds in cancer therapy .
The mechanism by which (E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one exerts its effects may involve:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis through the mitochondrial pathway, affecting proteins such as Bax and Bcl-2 .
Other Biological Activities
Beyond anticancer properties, thiazolidinone derivatives have been investigated for other biological activities:
- Antioxidant Activity : These compounds exhibit significant antioxidant properties, which can mitigate oxidative stress-related damage.
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents .
Comparative Analysis of Biological Activity
| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| Doxorubicin | 7.46 | HepG2 | Topoisomerase inhibition |
| (E)-Compound | 2.38 | HepG2 | EGFR inhibition |
| (E)-Compound | 1.54 | HCT116 | Apoptosis induction |
| (E)-Compound | 4.52 | MCF7 | Mitochondrial pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
